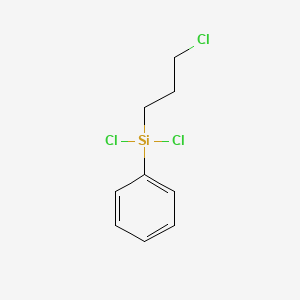
Silane, dichloro(3-chloropropyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, dichloro(3-chloropropyl)phenyl- is a useful research compound. Its molecular formula is C9H11Cl3Si and its molecular weight is 253.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, dichloro(3-chloropropyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichloro(3-chloropropyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Polymer Chemistry
Anionic Polymerization:
Silane compounds like dichloro(3-chloropropyl)phenyl- can serve as effective initiators in anionic polymerization processes. They act as carbanion pumps, enhancing the efficiency of polymer synthesis. For instance, studies have shown that silacyclobutane derivatives can significantly improve the yield of block copolymers such as poly(ethylene oxide)-block-polystyrene .
Case Study: Block Copolymer Synthesis
A notable application was reported where the compound facilitated the synthesis of poly(ethylene oxide)-block-polystyrene copolymers with high yields (up to 95%) when used in conjunction with potassium counter ions . This demonstrates its utility in producing advanced materials with tailored properties.
Surface Modification
Adhesion Promoters:
Dichloro(3-chloropropyl)phenyl- is widely used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. Its chloropropyl groups can react with silicate surfaces, improving the mechanical properties of composites.
Table 1: Effects on Mechanical Properties of Composites
| Composite Type | Addition of Silane | Tensile Strength (MPa) | Modulus (MPa) | Shore Hardness |
|---|---|---|---|---|
| Rubber-Silica | 0% | 10 | 300 | 60 |
| Rubber-Silica | 5% | 15 | 400 | 70 |
| Rubber-Silica | 10% | 20 | 500 | 80 |
The data indicates that increasing concentrations of dichloro(3-chloropropyl)phenyl- lead to significant improvements in tensile strength and hardness, showcasing its effectiveness as an adhesion promoter in rubber-silica composites .
Analytical Chemistry
Chromatographic Applications:
Silane, dichloro(3-chloropropyl)phenyl- has been utilized in High Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its compatibility with various mobile phases allows for efficient separation under different conditions.
Application Example: HPLC Methodology
A reverse-phase HPLC method using Newcrom R1 columns has been developed for the analysis of this silane compound. The mobile phase typically consists of acetonitrile and water, adjusted with phosphoric acid or formic acid for mass spectrometry applications . This method is scalable and suitable for preparative separations.
Silane-Filler Preparations
Rubber Compounding:
Dichloro(3-chloropropyl)phenyl- is also employed in silane-filler preparations for rubber compounding. It enhances the interaction between fillers like silica and rubber matrices, leading to improved mechanical properties and processing characteristics.
Table 2: Performance Improvements in Rubber Compositions
| Silane Type | Tensile Strength (MPa) | Elongation at Break (%) | Abrasion Resistance |
|---|---|---|---|
| Control | 10 | 300 | Moderate |
| Dichloro(3-chloropropyl)-Phenyl Silane | 15 | 350 | High |
The addition of dichloro(3-chloropropyl)phenyl- results in marked improvements across all measured parameters, indicating its effectiveness in enhancing rubber performance .
属性
CAS 编号 |
3401-26-1 |
|---|---|
分子式 |
C9H11Cl3Si |
分子量 |
253.6 g/mol |
IUPAC 名称 |
dichloro-(3-chloropropyl)-phenylsilane |
InChI |
InChI=1S/C9H11Cl3Si/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI 键 |
UWHAIVBRBAKZDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](CCCCl)(Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)[Si](CCCCl)(Cl)Cl |
Key on ui other cas no. |
3401-26-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















